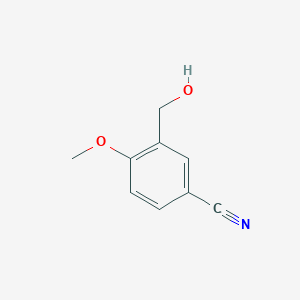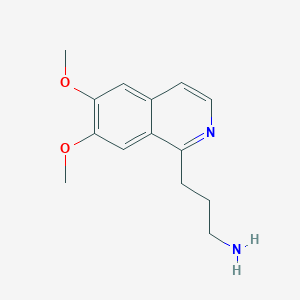
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine is a chemical compound with the molecular formula C14H19N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative via cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various forms, including hydrochloride salts, to meet the demands of research and development .
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, and other fused heterocyclic compounds .
Scientific Research Applications
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
- 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine
Uniqueness
3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine is unique due to its specific structural features and the presence of the dimethoxy groups on the isoquinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(6,7-dimethoxyisoquinolin-1-yl)propan-1-amine |
InChI |
InChI=1S/C14H18N2O2/c1-17-13-8-10-5-7-16-12(4-3-6-15)11(10)9-14(13)18-2/h5,7-9H,3-4,6,15H2,1-2H3 |
InChI Key |
VAJQBZDMXPQLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
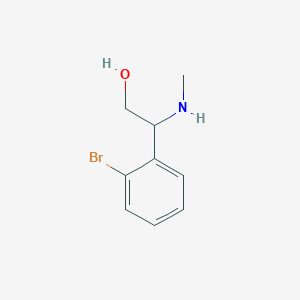

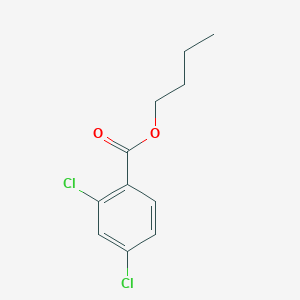
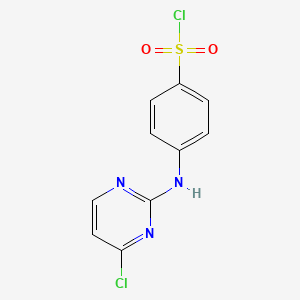
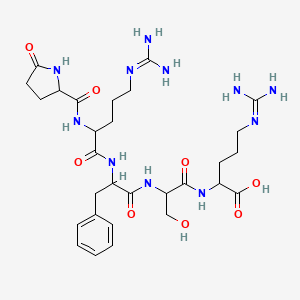
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)
![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

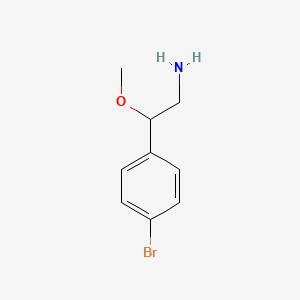
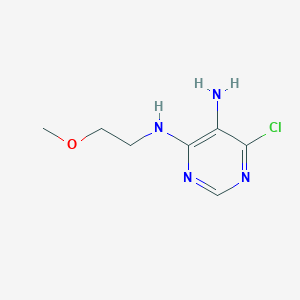
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
